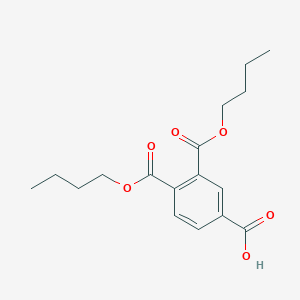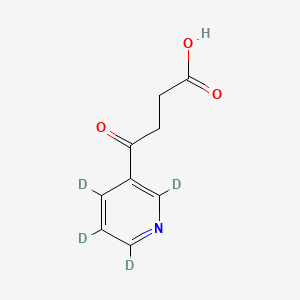
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated compound, often used in scientific research due to its stable isotope labeling. This compound is particularly significant in studies involving metabolic pathways and the quantification of specific biomarkers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone with deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet the standards required for research applications .
化学反应分析
Types of Reactions
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo-acid form.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, which are significant in metabolic studies .
科学研究应用
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification of metabolic intermediates. This helps in understanding the molecular targets and pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
- 4-Oxo-4-(3-pyridyl)butanoic acid
- 4-Hydroxy-4-(3-pyridyl)butanoic acid
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
Uniqueness
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
InChI 键 |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCC(=O)O)[2H] |
规范 SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



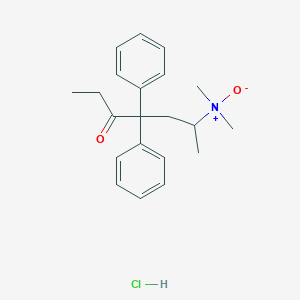
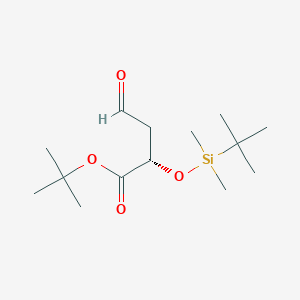
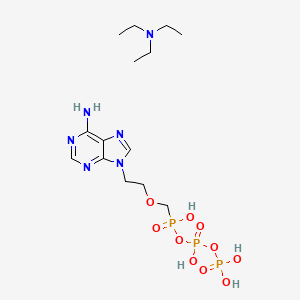
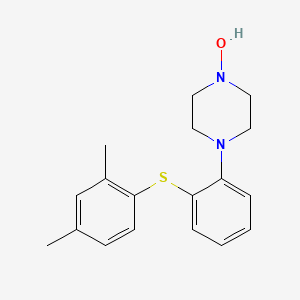
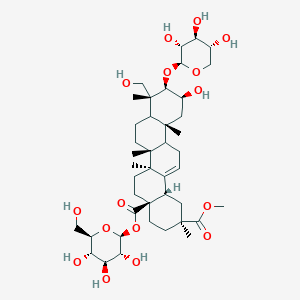
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
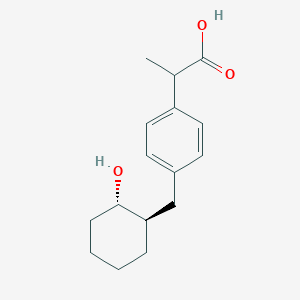

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

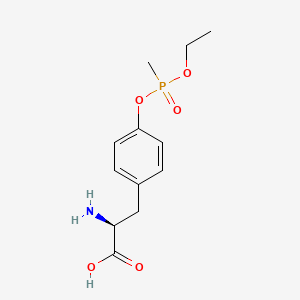
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
